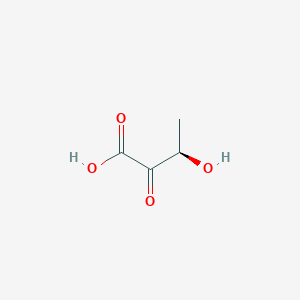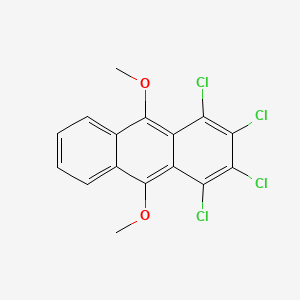
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four chlorine atoms at the 1, 2, 3, and 4 positions and two methoxy groups at the 9 and 10 positions on the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrachloro-9,10-dimethoxyanthracene typically involves the chlorination of 9,10-dimethoxyanthracene. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually performed in an inert solvent, such as dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dechlorinated anthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Photochemistry: Acts as a photosensitizer in photochemical reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrachloro-9,10-dimethoxyanthracene involves its interaction with molecular targets through its aromatic and electron-withdrawing chlorine substituents. These interactions can lead to the formation of reactive intermediates, such as radicals or cations, which can further react with other molecules. The compound’s photochemical properties also play a role in its mechanism of action, particularly in applications involving light-induced processes.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene can be compared with other similar compounds, such as:
9,10-Dimethoxyanthracene: Lacks chlorine substituents, resulting in different reactivity and properties.
1,2,3,4-Tetrachloroanthracene: Lacks methoxy groups, affecting its solubility and electronic properties.
9,10-Dichloroanthracene: Contains fewer chlorine atoms, leading to different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and photochemical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61601-21-6 |
|---|---|
Molekularformel |
C16H10Cl4O2 |
Molekulargewicht |
376.1 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-9,10-dimethoxyanthracene |
InChI |
InChI=1S/C16H10Cl4O2/c1-21-15-7-5-3-4-6-8(7)16(22-2)10-9(15)11(17)13(19)14(20)12(10)18/h3-6H,1-2H3 |
InChI-Schlüssel |
WZKQWIIJBJROCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C3=CC=CC=C31)OC)C(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


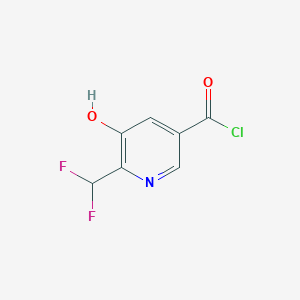
![2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B13137638.png)

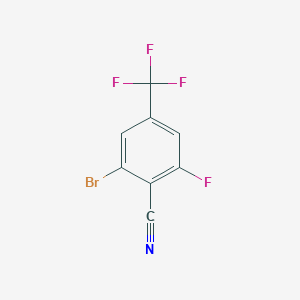

![4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
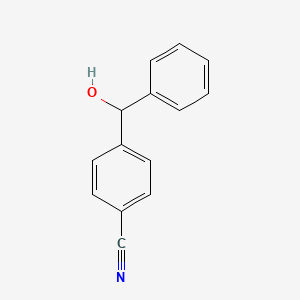
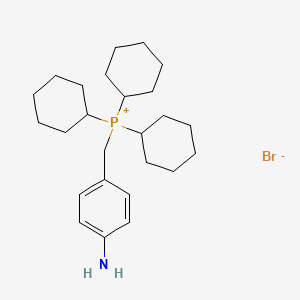

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)

